molecular formula C8H13F2N B13022033 3,3-Difluoro-9-azabicyclo[3.3.1]nonane

3,3-Difluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B13022033
M. Wt: 161.19 g/mol
InChI Key: KOQPGHKFYCIDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-9-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane typically involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction. This method allows for the efficient production of the compound in good yields (up to 83%) under mild conditions .

Industrial Production Methods: While specific industrial production methods for 3,3-Difluoro-9-azabicyclo[33The use of readily available starting materials and straightforward reaction conditions makes this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for nitroxyl radicals, leading to the formation of carbonyl compounds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

3,3-difluoro-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)4-6-2-1-3-7(5-8)11-6/h6-7,11H,1-5H2

InChI Key

KOQPGHKFYCIDEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.